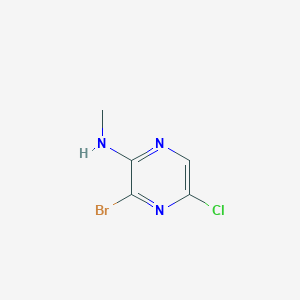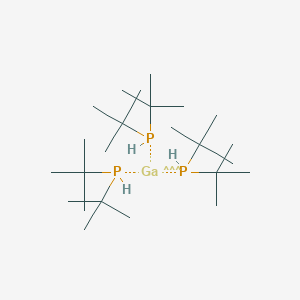
Tris(di-tert-butylphosphino)gallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(di-tert-butylphosphino)gallium is a coordination complex with the molecular formula C24H57GaP3 and a molecular weight of 508.4 g/mol . This compound is known for its unique structure, where a gallium atom is coordinated by three di-tert-butylphosphino ligands. It is primarily used in research settings, particularly in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(di-tert-butylphosphino)gallium can be synthesized through the reaction of gallium trichloride with di-tert-butylphosphine in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is generally produced in small quantities for research purposes. The synthesis involves careful control of reaction conditions to maintain high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tris(di-tert-butylphosphino)gallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and phosphine oxides.
Substitution: It can participate in substitution reactions where the di-tert-butylphosphino ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions. Substitution reactions often involve other phosphines or ligands that can displace the di-tert-butylphosphino groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield gallium oxide and phosphine oxides, while substitution reactions produce new gallium complexes with different ligands .
Scientific Research Applications
Tris(di-tert-butylphosphino)gallium has several applications in scientific research:
Mechanism of Action
The mechanism of action of tris(di-tert-butylphosphino)gallium involves its ability to coordinate with other molecules through its phosphine ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical reactions . The molecular targets and pathways involved are primarily related to its role as a ligand in coordination complexes .
Comparison with Similar Compounds
Similar Compounds
Tris(dibenzylideneacetone)dipalladium: Another coordination complex used in similar research applications.
tBuXPhos: A biaryl phosphine ligand used in palladium-catalyzed cross-coupling reactions.
Xantphos: A diphosphine ligand used in various catalytic processes.
Uniqueness
Tris(di-tert-butylphosphino)gallium is unique due to its specific coordination with gallium and the bulky di-tert-butylphosphino ligands, which provide steric protection and influence its reactivity. This makes it particularly useful in organometallic chemistry and coordination complexes .
Properties
Molecular Formula |
C24H57GaP3 |
|---|---|
Molecular Weight |
508.4 g/mol |
InChI |
InChI=1S/3C8H19P.Ga/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3; |
InChI Key |
VZRAGXGUHJMRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


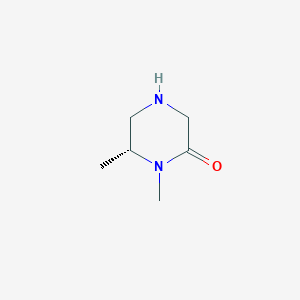
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)


![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
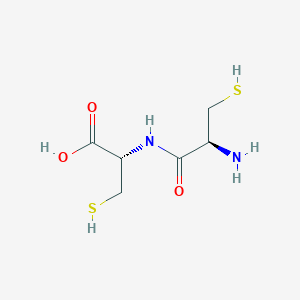
![7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
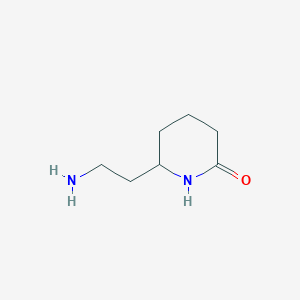
![5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)



![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)
